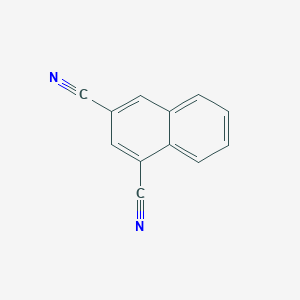

1,3-Dicyanonaphthalene

Description

Overview of Substituted Naphthalene (B1677914) Derivatives in Contemporary Chemical Science

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic chemistry. The introduction of various functional groups onto the naphthalene core gives rise to a vast class of compounds known as substituted naphthalene derivatives. These derivatives are of significant interest in contemporary chemical science due to their wide-ranging applications and tunable properties. thieme-connect.comresearchgate.net The reactivity and characteristics of the naphthalene system can be finely controlled by the nature and position of its substituents. researchgate.net

The synthesis of substituted naphthalenes is a dynamic area of research, with numerous strategies developed for their construction. researchgate.netglobalauthorid.com Prominent methods include metal-catalyzed cross-coupling reactions (utilizing palladium, copper, nickel, etc.), Lewis acid-catalyzed transformations, and various types of annulation reactions such as cycloadditions and benzannulations. thieme-connect.comresearchgate.netthieme-connect.com These synthetic methodologies allow for the precise installation of functional groups, enabling the creation of complex molecular architectures with desired properties. bohrium.com The versatility of these derivatives has led to their extensive exploration in medicinal chemistry, where they exhibit a broad spectrum of biological activities, and in materials science, where they are integral components of organic electronic devices. thieme-connect.combohrium.com

Significance of Dicyano-Substituted Naphthalenes as Versatile Building Blocks and Functional Molecules

Within the large family of naphthalene derivatives, dicyano-substituted naphthalenes represent a particularly important subclass. The two cyano (-C≡N) groups, being strong electron-withdrawing substituents, significantly influence the electronic properties of the naphthalene ring system. cymitquimica.com This modification makes dicyanonaphthalenes highly valuable as versatile building blocks and functional molecules in several advanced applications.

A primary application of dicyanonaphthalenes is as precursors for the synthesis of naphthalocyanines (Ncs). thieme-connect.comrsc.org Naphthalocyanines, which are structural analogues of phthalocyanines, possess extended π-conjugated systems that result in strong absorption in the near-infrared (NIR) region. rsc.orggoogle.com This property makes them highly desirable for use in functional materials such as optical data storage, semiconductors, and NIR-absorbing dyes. thieme-connect.comthieme-connect.com For instance, 2,3-dicyanonaphthalene is a key starting material for linearly annulated 2,3-Ncs. rsc.org

Furthermore, the dicyano substitution pattern is found in core-substituted naphthalenediimides (cNDIs). unige.chacs.org The introduction of cyano groups into the NDI core creates exceptionally π-acidic aromatic systems. unige.ch These dicyano-cNDIs have been investigated as air-stable n-type semiconductors for use in organic field-effect transistors (OFETs) and as components in artificial photosynthetic systems. unige.chacs.org The ability to systematically modify the NDI core with cyano groups allows for the fine-tuning of their electronic and optical properties for specific applications. acs.orgacs.org

Research Trajectories and Academic Relevance of 1,3-Dicyanonaphthalene

Among the various dicyanonaphthalene isomers, this compound has attracted specific academic interest. Research has focused on its synthesis and potential applications stemming from its unique substitution pattern. One established synthetic route involves the nucleophilic substitution reaction of 1,3-dibromonaphthalene (B1599896) with a cyanide source. researchgate.net This method provides a direct pathway to this specific isomer, which can be challenging to obtain through other means. researchgate.net

The academic relevance of this compound lies in its potential as a precursor for novel materials. For example, it has been suggested as a building block for conducting molecules. researchgate.net Its unsymmetrical structure, in contrast to more common isomers like the 1,4- or 2,3-dicyanonaphthalenes, offers different possibilities for creating complex molecular architectures and coordination complexes. cymitquimica.comresearchgate.net The study of its chemical reactivity, including its behavior in cycloaddition reactions and as a ligand, continues to be an area of interest for synthetic and materials chemists. researchgate.netmdpi.com Detailed spectroscopic characterization, including 1H and 13C NMR, has been crucial in confirming its structure and understanding the electronic effects of the cyano groups at the C-1 and C-3 positions. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDWPFFYPYYSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571918 | |

| Record name | Naphthalene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18713-36-5 | |

| Record name | Naphthalene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dicyanonaphthalene and Its Structural Analogues

Routes to 1,3-Dicyanonaphthalene Core Structures

The synthesis of the this compound backbone can be achieved through various methods, with nucleophilic substitution being a direct and common approach.

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution of 1,3-dibromonaphthalene (B1599896). deepdyve.comomu.edu.trresearchgate.net This reaction typically employs a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or pyridine. The bromine atoms on the naphthalene (B1677914) ring are displaced by cyanide ions to yield the desired dinitrile.

Research has detailed the preparation of this compound from 1,3-dibromonaphthalene, providing a reliable route to this specific isomer. researchgate.net The structure of the resulting compound is confirmed through spectroscopic methods, where the chemical shifts in ¹H NMR spectroscopy, particularly the downfield shifts of protons H-2, H-4, H-5, and H-8, indicate the strong electron-withdrawing effects of the cyano groups at the C-1 and C-3 positions. researchgate.net

Table 1: Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagent | Product | Reference |

|---|

More complex, multistep synthetic pathways are often required for producing substituted dicyanonaphthalene analogues, which serve as tailored building blocks for larger functional molecules. d-nb.info An example is the synthesis of 6-tert-butyl-2,3-dicyanonaphthalene, a precursor for soluble naphthalocyanines. d-nb.info This process begins with a commercially available starting material, 4-tert-butyl-o-xylene, and proceeds through several transformations to construct the naphthalene ring system with the desired substitution pattern before introducing the cyano groups. d-nb.info

Another multistep approach involves the selective transformation of more complex precursors. For instance, the synthesis of 1,3-dibromonaphthalene itself, the precursor for the nucleophilic substitution described above, can be part of a multistep sequence starting from tetrabromonaphthalene, which undergoes an elimination reaction to favorably form the 1,3-dibromo isomer. researchgate.net

Derivatization Strategies for Functionalized Dicyanonaphthalene Systems

The true value of dicyanonaphthalene synthesis lies in the ability to create functionalized derivatives, especially ortho-dinitriles like 2,3-dicyanonaphthalene, which are essential precursors for macrocyclic compounds.

The properties of macrocyclic compounds like naphthalocyanines (Ncs) and boron subnaphthalocyanines (BsubNcs) are heavily dependent on the substituents of the dicyanonaphthalene precursors used in their synthesis. capes.gov.brscholaris.ca

Naphthalocyanines (Ncs): The synthesis of precursors for Ncs often starts with a substituted 2,3-dicyanonaphthalene. For example, 6,7-dibromo-2,3-dicyanonaphthalene is a versatile building block. uantwerpen.be It can undergo nucleophilic aromatic substitution with phenols (like β-naphthol) in the presence of a base such as potassium carbonate (K₂CO₃) in dry DMF to yield aryloxy-substituted 2,3-dicyanonaphthalenes. uantwerpen.be These precursors enhance the solubility of the final naphthalocyanine product. Alternatively, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups. The reaction of 6,7-dibromo-2,3-dicyanonaphthalene with various phenylboronic acids in the presence of a palladium catalyst yields 6,7-diaryl-substituted-2,3-dicyanonaphthalenes. beilstein-journals.org These functionalized dinitriles are then cyclotetramerized in the presence of a metal salt (e.g., Zn(OAc)₂) to form the corresponding octa-substituted naphthalocyanine. uantwerpen.be

Table 2: Synthesis of Substituted 2,3-Dicyanonaphthalene Precursors for Naphthalocyanines

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 6,7-Dibromo-2,3-dicyanonaphthalene | Nucleophilic Substitution | β-naphthol, K₂CO₃, DMF | 6,7-di(2-naphthoxy)naphthalene-2,3-dicarbonitrile | uantwerpen.be |

Boron Subnaphthalocyanines (BsubNcs): BsubNcs are cone-shaped macrocycles formed from the cyclotrimerization of a 2,3-dicyanonaphthalene precursor with a boron trihalide, most commonly boron trichloride (B1173362) (BCl₃). nih.gov A significant challenge in BsubNc synthesis is the undesired halogenation at the "bay positions" of the naphthalene units during the reaction, which leads to a difficult-to-separate mixture of products (referred to as Cl-ClnBsubNc). scholaris.canih.gov To address this, research has focused on synthesizing specifically substituted precursors. For instance, the synthesis of 1,4-dichloro-2,3-dicyanonaphthalene is being investigated as a precursor for the controlled formation of fully chlorinated BsubNc macrocycles, aiming to avoid the random halogenation endemic to previous methods. scholaris.ca The modification of reaction conditions, such as the choice of solvent (e.g., p-cymene (B1678584) or nitrobenzene), can also be used to tune the degree of bay-position chlorination. chemrxiv.org

Electron-transfer processes are instrumental in the synthesis and functionalization of naphthalene-based systems to modulate their redox properties. This is particularly relevant for creating materials for organic electronics. Naphthalene diimides (NDIs), for example, are highly electron-deficient aromatic compounds whose properties can be tuned by core substitution. researchgate.netacs.org The integration of electron-donating groups like tetrathiafulvalene (B1198394) (TTF) onto the NDI core can create ambipolar molecules with both electron-accepting and electron-donating capabilities. researchgate.net

Furthermore, the synthesis of ferrocenyl-functionalized naphthalenes via Suzuki-Miyaura or Negishi cross-coupling reactions provides a platform to study intramolecular electron transfer. rsc.org The electrochemical behavior of these molecules shows that the naphthalene substitution pattern significantly affects the redox communication between multiple ferrocenyl units, demonstrating that the naphthalene core acts as a mediator for electron transfer. rsc.org These studies on functionalized naphthalenes showcase how synthetic strategies can be employed to control the electronic communication and charge-transfer characteristics within a molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dibromonaphthalene |

| 2,3-Dicyanonaphthalene |

| 6,7-Dibromonaphthalene-2,3-dicarbonitrile |

| 6,7-di(2-naphthoxy)naphthalene-2,3-dicarbonitrile |

| 6,7-Diphenylnaphthalene-2,3-dicarbonitrile |

| 1,4-Dichloro-2,3-dicyanonaphthalene |

| 6-tert-Butyl-2,3-dicyanonaphthalene |

| 4-tert-Butyl-o-xylene |

| Tetrabromonaphthalene |

| Naphthalene Diimide (NDI) |

| Tetrathiafulvalene (TTF) |

| Ferrocenyl-functionalized naphthalenes |

| Boron Subnaphthalocyanine (BsubNc) |

| Naphthalocyanine (Nc) |

| Copper(I) Cyanide |

| Boron Trichloride |

| β-naphthol |

Comprehensive Spectroscopic and Structural Elucidation of Dicyanonaphthalene Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a window into the molecular world, offering detailed information on the structure, bonding, and electronic properties of compounds like 1,3-Dicyanonaphthalene.

Vibrational Spectroscopy for Molecular Structure Elucidation (e.g., IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For dicyanonaphthalene derivatives, the IR spectra exhibit characteristic absorption bands that are signatures of their molecular structure.

The most prominent feature in the IR spectrum of dicyanonaphthalene compounds is the stretching vibration of the nitrile (C≡N) group. This typically appears as a strong, sharp band in the region of 2225–2240 cm⁻¹. For instance, a derivative of 2,3-dicyanonaphthalene shows distinct nitrile peaks at 2225 cm⁻¹ and 2240 cm⁻¹. epo.org Another related compound, 6-tert-heptyl-2,3-dicyanonaphthalene, displays its characteristic nitrile peak at 2230 cm⁻¹. epo.org These values are consistent with the expected range for aromatic nitriles and confirm the presence of the cyano groups.

In addition to the nitrile stretch, the spectra also show absorption bands corresponding to the aromatic naphthalene (B1677914) core. These include C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1400–1600 cm⁻¹ region. A detailed analysis of the vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed spectral bands to specific molecular motions. core.ac.uk

Table 1: Characteristic IR Absorption Bands for Dicyanonaphthalene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | General Aromatic |

| Nitrile (C≡N) Stretch | 2225 - 2240 | 6-tert, sec-mixed amyl-2,3-dicyanonaphthalene epo.org |

| Aromatic C=C Stretch | 1400 - 1600 | General Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the unambiguous structural assignment of this compound.

In the ¹H NMR spectrum, the protons on the naphthalene ring system exhibit distinct chemical shifts and coupling patterns. These signals typically appear in the aromatic region, downfield from 7.0 ppm. For example, in a related 2,3-dicyanonaphthalene derivative, the aromatic protons resonate as multiplets between 7.68 and 8.31 ppm. The specific shifts and splitting patterns are dictated by the electronic effects of the cyano groups and the through-bond couplings between adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the nitrile groups are typically found in the 115–120 ppm range. The aromatic carbons of the naphthalene core resonate between approximately 110 and 145 ppm. Quaternary carbons, those directly attached to the cyano groups, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to correlate proton and carbon signals, confirming the complete structural assignment. beilstein-journals.org

Table 2: Representative NMR Data for Dicyanonaphthalene Scaffolds

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic Protons |

| ¹³C | 110 - 145 | Aromatic Carbons |

| ¹³C | 115 - 120 | Nitrile Carbons (-C≡N) |

Electronic Absorption and Emission Spectroscopy for Optical Characterization (e.g., UV-Vis, Fluorescence, Excitation Bands)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, reveals the optical properties of this compound, which are governed by the electronic transitions within its π-conjugated system.

The UV-Vis absorption spectrum of dicyanonaphthalenes in solution shows characteristic bands corresponding to π-π* transitions. For instance, 1,4-dicyanonaphthalene (DCN) exhibits absorption peaks around 321 nm and 335 nm in water. acs.org These absorptions are attributed to transitions from the ground electronic state to excited singlet states. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the naphthalene core. researchgate.net

Many dicyanonaphthalene derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength. The fluorescence emission spectrum provides information about the energy of the lowest excited singlet state (S₁). The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. For example, when co-aggregated with an electron donor, 1,4-dicyanonaphthalene can participate in the formation of an exciplex (excited-state complex), leading to a broad, structureless emission at around 560 nm. acs.orgnih.gov The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, is an important parameter for applications in materials science and bio-imaging. scielo.br

Table 3: Photophysical Properties of Dicyanonaphthalene Derivatives

| Property | Typical Value / Observation | Technique |

|---|---|---|

| Absorption Maxima (λ_max) | ~320 - 340 nm | UV-Vis Spectroscopy acs.org |

| Emission Maximum (λ_em) | Dependent on environment (e.g., ~560 nm for exciplex) | Fluorescence Spectroscopy acs.orgnih.gov |

| Stokes Shift | Variable, can be large in case of exciplex formation | UV-Vis and Fluorescence rsc.org |

Solid-State Structural Analysis and Crystallography

While spectroscopic methods reveal molecular-level details, X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including how molecules are arranged and interact with their neighbors.

X-ray Diffraction Studies of this compound and its Congeners

For a related compound, 1,4-dibutoxy-2,3-dicyanonaphthalene, X-ray analysis reveals the planarity of the naphthalene system and the specific orientation of the substituent groups. scholaris.ca The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data, containing entries for various dicyanonaphthalene isomers like 2,3-dicyanonaphthalene (CSD refcode: DICYNA) and 1,8-dicyanonaphthalene (B1624350) (CSD refcode: VOHJIE). nih.govnih.gov These structural studies confirm the geometry predicted by spectroscopic methods and provide a solid foundation for understanding solid-state properties. For instance, analysis of a substituted 2,3-dicyanonaphthalene derivative showed a non-planar, twisted conformation in the crystal, with specific dihedral angles between the naphthalene core and its phenyl substituents. beilstein-journals.org

Table 4: Illustrative Crystallographic Data for a Dicyanonaphthalene Congener

| Parameter | Example Value (for a related structure) |

|---|---|

| Crystal System | Orthorhombic rsc.org |

| Space Group | Pnma rsc.org |

| Unit Cell Dimensions | a, b, c values in Ångstroms (Å) |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

Crystal Packing and Intermolecular Interactions in Dicyanonaphthalene Solids

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a subtle balance of intermolecular forces. These interactions determine the material's physical properties, such as melting point, solubility, and electronic conductivity.

In the solid state, the planar aromatic rings of dicyanonaphthalenes often lead to π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The distance between these stacked rings is typically in the range of 3.3 to 3.8 Å. In addition to π-π stacking, other weak interactions play a crucial role. These can include C-H···N hydrogen bonds, where a hydrogen atom attached to a carbon interacts with the nitrogen atom of a cyano group on a neighboring molecule. beilstein-journals.orgiucr.org

For example, in the crystal structure of a substituted 2,3-dicyanonaphthalene, dimeric structures are formed and linked by C-H···N intermolecular hydrogen bonds. beilstein-journals.org However, in some cases, significant twisting of the molecular structure can prevent close π-π interactions, with intermolecular forces being dominated by other contacts. beilstein-journals.org The specific packing motif, whether it be a herringbone, sandwich, or brickwork pattern, is critical for properties like charge transport in organic electronic devices. rsc.org

Computational Chemistry and Quantum Mechanical Analysis of Dicyanonaphthalene Systems

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of 1,3-dicyanonaphthalene. These calculations provide a fundamental understanding of the molecule's geometry, electronic distribution, and reactivity.

Geometry Optimization and Molecular Conformations

Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-31G** basis set, have been performed to determine the most stable structure of this compound. core.ac.uk These studies confirm a planar conformation for the naphthalene (B1677914) backbone with the two cyano groups lying in the same plane. The optimization process seeks the minimum energy conformation, providing precise bond lengths and angles that are in close agreement with experimental data where available.

Electronic States: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties of a molecule. For this compound, the HOMO and LUMO are characterized as π-type orbitals distributed over the naphthalene ring system. nycu.edu.tw The presence of the electron-withdrawing cyano groups significantly influences the energy levels of these orbitals.

Studies have shown that the substitution of cyano groups on the naphthalene ring lowers the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene. core.ac.uk This effect is particularly pronounced in the LUMO, leading to a reduced HOMO-LUMO energy gap. The distribution of these orbitals is key to understanding charge transfer processes in materials incorporating this molecule.

Toggle HOMO/LUMO Data

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -5.82512 | -0.96187 | 4.86325 |

| 1-Monocyanonaphthalene | -6.37204 | -1.90007 | 4.47197 |

| This compound | -6.81968 | -2.7436 | 4.07608 |

Electrochemical Descriptors: Ionization Potential, Electron Affinity, Chemical Potential, Hardness, Electrophilicity, Energy Gaps

From the calculated HOMO and LUMO energies, several key electrochemical descriptors for this compound can be derived. These parameters provide insights into the molecule's reactivity and its behavior in electrochemical systems.

Ionization Potential (IP): Approximated as the negative of the HOMO energy (-E_HOMO), the ionization potential represents the energy required to remove an electron. The addition of cyano groups increases the ionization potential compared to naphthalene, indicating that it is more difficult to oxidize. core.ac.uk

Electron Affinity (EA): Approximated as the negative of the LUMO energy (-E_LUMO), the electron affinity is the energy released when an electron is added. This compound exhibits a higher electron affinity than naphthalene, signifying its enhanced ability to accept an electron. core.ac.uk

Energy Gap (Eg): The difference between the HOMO and LUMO energies (E_LUMO - E_HOMO), the energy gap is a crucial indicator of molecular stability and reactivity. This compound has a smaller energy gap compared to naphthalene, suggesting it is more reactive and can be excited with lower energy. core.ac.uk A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, the chemical potential is a measure of the escaping tendency of electrons. The chemical potential of dicyanonaphthalene molecules is lower than that of naphthalene. core.ac.uk

Chemical Hardness (η): Determined by (E_LUMO - E_HOMO) / 2, chemical hardness represents the resistance to change in electron distribution. Molecules with a small energy gap are considered "soft," while those with a large gap are "hard." The cyanonaphthalene molecules are softer than naphthalene. core.ac.uk

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons.

Toggle Electrochemical Descriptors

| Molecule | Ionization Potential (IP) | Electron Affinity (EA) | Chemical Potential (μ) | Chemical Hardness (η) |

|---|---|---|---|---|

| Naphthalene | 5.82512 | 0.96187 | -3.393495 | 2.431625 |

| 1-Monocyanonaphthalene | 6.37204 | 1.90007 | -4.136055 | 2.235985 |

| This compound | 6.81968 | 2.7436 | -4.78164 | 2.03804 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. wikipedia.org It is used to predict spectroscopic properties and to understand the nature of electronic transitions.

Prediction of Electronic Spectra and Optical Transitions

TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of this compound. By calculating the vertical excitation energies and oscillator strengths, one can simulate the electronic spectrum. These calculations show that the electronic transitions are primarily of a π → π* nature. The lowest energy transition corresponds to the HOMO → LUMO excitation. Theoretical studies on related dicyanonaphthalene systems have successfully used TD-DFT to interpret experimental spectra. nycu.edu.twscielo.br The calculated absorption maxima can be compared with experimental data to validate the computational methodology.

Analysis of Excited State Molecular Orbitals and Charge Distribution

Upon electronic excitation, the distribution of electron density in the molecule changes. TD-DFT allows for the analysis of the molecular orbitals involved in the excitation and the resulting charge distribution in the excited state. For this compound, the HOMO to LUMO transition involves a redistribution of electron density from the naphthalene core towards the cyano groups. This intramolecular charge transfer (ICT) character is a key feature of its excited state. In coaggregates with electron donor molecules, this compound can participate in photoinduced charge transfer, forming an exciplex in the excited state. nycu.edu.tw The analysis of the excited state charge distribution is crucial for understanding its photophysical properties and its potential use in optoelectronic devices. core.ac.uknycu.edu.tw

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches to Reaction Pathways

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, electronically significant part of a system (the QM region) with the efficiency of molecular mechanics for the larger, surrounding environment (the MM region). researchgate.net This approach is particularly powerful for studying reaction mechanisms in complex systems like enzymes or large molecular assemblies. researchgate.netacs.org QM/MM methods have been successfully applied to investigate a wide range of chemical phenomena, including enzymatic catalysis, drug design, and the photochemistry of biomolecules. researchgate.netdokumen.pubrsc.org Despite the broad applicability of QM/MM, specific studies focusing on the reaction pathways of this compound using this approach are not prominent in the reviewed literature.

Studies of Valence-, Dipole-, and Quadrupole-Bound Electronically Excited States of Dicyanonaphthalene Anions

Anions, particularly those of polycyclic aromatic hydrocarbons (PAHs), can exhibit a surprisingly rich variety of electronically excited states. mdpi.com Quantum chemical studies have explored the nature of these states in dicyano-functionalized naphthalene anions, which are formed by deprotonation. mdpi.commdpi.com These anions can possess not only conventional valence-bound states but also non-valence states where the excess electron is held by the molecule's dipole or quadrupole moment. rsc.org

Dicyanobenzene anion derivatives can show dipole-bound excited states, provided the cyano groups are not in a para position, and this trend extends to deprotonated dicyanonaphthalene anions. mdpi.com Computational analysis has revealed that dicyanonaphthalene derivatives can possess valence-bound, dipole-bound, and even quadrupole-bound excited states. mdpi.commdpi.comresearchgate.net For instance, certain isomers of deprotonated dicyanonaphthalene are predicted to have a quadrupole-bound excited state, which is a notable finding. mdpi.commdpi.com This occurs when the molecule has a small dipole moment but a significant quadrupole moment. mdpi.com The existence and type of these excited states are highly dependent on the substitution pattern of the cyano groups and the site of deprotonation. mdpi.com

The table below, based on data from quantum chemical analyses, shows the calculated relative energies, total dipole moments, and the largest contributor to the quadrupole moment for various deprotonated dicyanonaphthalene anion isomers. mdpi.com

| Derivative | Relative Energy (kcal/mol) | Total Dipole Moment (D) | Largest Quadrupole Moment Contribution (D·Å) |

|---|---|---|---|

| 1-dicyanonaphthalene-38 | 11.97 | 1.55 | 29.02 |

| 1-dicyanonaphthalene-39 | 13.62 | 9.03 | 14.00 |

| 1-dicyanonaphthalene-40 | 0.00 | 7.73 | 17.39 |

| 1-dicyanonaphthalene-41 | 13.67 | 3.89 | 22.25 |

| 2-dicyanonaphthalene-34 | 10.02 | 1.96 | 27.32 |

| 2-dicyanonaphthalene-35 | 0.00 | 6.61 | 19.78 |

| 2-dicyanonaphthalene-36 | 11.08 | 8.85 | 13.43 |

| 2-dicyanonaphthalene-37 | 14.12 | 4.52 | 22.18 |

Electrochemical Behavior and Redox Chemistry of Dicyanonaphthalene Species

Electrochemical Reduction Processes and Anion Radical Formation

The electrochemical reduction of dicyanonaphthalene species, including the 1,3-isomer, primarily involves the formation of a radical anion through the gain of an electron. The stability and subsequent reactions of this radical anion are key aspects of its redox chemistry.

Reversibility and Irreversibility of One-Electron Reduction

The initial step in the electrochemical reduction of 1,3-dicyanonaphthalene is a one-electron transfer to form its corresponding radical anion. The reversibility of this process can be investigated using techniques such as cyclic voltammetry. While specific studies detailing the reversibility for the 1,3-isomer are not prevalent in the provided search results, the general behavior of naphthalenedicarbonitriles suggests that the initial electron transfer is often a reversible or quasi-reversible process in aprotic media. The stability of the resulting radical anion is a crucial factor in determining this reversibility.

Dimerization Reactions of Electrochemically Generated Radical Anions

Following their formation, the electrochemically generated radical anions of dicyanonaphthalenes can undergo subsequent chemical reactions, with dimerization being a significant pathway. Studies on naphthalenedicarbonitrile have shown that its radical anion can reversibly dimerize. acs.org This process involves the coupling of two radical anions to form a dianionic dimer. The equilibrium of this dimerization is dependent on factors such as concentration, temperature, and the solvent environment.

Influence of Pressure on Dimerization Equilibria

High pressure has been demonstrated to have a notable effect on the dimerization equilibrium of electrochemically generated radical anions of naphthalenedicarbonitrile. acs.org By employing cyclic voltammetry at pressures up to 300 MPa, researchers have observed a shift in the dimerization equilibrium towards the formation of the dimer. acs.org This is quantified by the reaction volume of dimerization, which was determined to be -19 cm³/mol for naphthalenedicarbonitrile. acs.org The negative value of the reaction volume indicates that the formation of the dimer is favored at higher pressures. acs.org This effect is attributed more to intrinsic geometry changes upon dimerization rather than solvation effects, as evidenced by the small differences in reaction volumes observed in different solvents like acetonitrile (B52724) and dichloromethane. acs.org

Table 1: Reaction Volumes of Dimerization for Radical Anions of Selected Aromatic Compounds

| Compound | Reaction Volume (cm³/mol) |

| Trinitrotoluene | -36 |

| Naphthalenedicarbonitrile | -19 |

| 9-Cyanoanthracene | -35 |

| Triphenylamine (radical cation) | -23 |

This data is based on studies conducted in aprotic media under high pressure. acs.org

Electrochemical Oxidation Processes

Information specifically detailing the electrochemical oxidation of this compound is limited in the provided search results. Generally, the oxidation of naphthalene (B1677914) derivatives involves the removal of electrons from the aromatic system, leading to the formation of radical cations. These species can be highly reactive and may undergo subsequent reactions such as dimerization or reaction with the solvent or supporting electrolyte. The specific oxidation potential and mechanism for this compound would be influenced by the electron-withdrawing nature of the two cyano groups.

Reaction Mechanisms and Chemical Transformations Involving Dicyanonaphthalene

Photoinduced Organic Reactions

Photoinduced reactions involving dicyanonaphthalene derivatives are characterized by the transfer of an electron from a donor molecule to the electronically excited dicyanonaphthalene, which acts as an electron acceptor. This process initiates a cascade of chemical transformations, leading to a variety of products.

The photoreaction of dicyanonaphthalenes with benzylic donors proceeds through several pathways, all initiated by an electron transfer mechanism. While much of the detailed research has focused on the 1,4-isomer, the principles can be extended to understand the reactivity of 1,3-dicyanonaphthalene. The reaction of 1,4-dicyanonaphthalene (DCN) with various benzylic donors such as ethylbenzene, propylbenzene, and α-methylbenzyltrimethylsilane has been investigated. The observed reaction pathways include substitution of a cyano group, addition to the naphthalene (B1677914) ring, and addition followed by cyclization. rsc.org

These distinct reaction pathways are all initiated by the initial electron transfer from the benzylic donor to the excited state of the dicyanonaphthalene. The subsequent steps, however, differ:

Substitution: This pathway involves the cleavage of the free radical cation of the benzylic donor. rsc.org

Addition: This proceeds through the detachment of a proton or a silyl cation and a likely concerted addition to the dicyanonaphthalene radical anion (DCN˙⁻). rsc.org

Cyclization: This pathway is believed to involve a proton transfer within the initial radical ion pair. rsc.org

The relative yields of these different reaction types—substitution, addition, and cyclization—are influenced by the specific benzylic donor used and the reaction conditions. rsc.org

Table 1: Photoreaction Pathways of Dicyanonaphthalene with Benzylic Donors

| Reaction Pathway | Initiating Step | Key Intermediate Steps | Product Type |

|---|---|---|---|

| Substitution | Electron Transfer | Cleavage of the free radical cation | Naphthalenes with substituted cyano group |

| Addition | Electron Transfer | Detachment of a proton or silyl cation; Concerted addition to DCN˙⁻ | Dihydronaphthalenes |

| Cyclization | Electron Transfer | Proton transfer within the initial radical ion pair | Tetracyclic derivatives |

Dicyanonaphthalenes are effective photosensitizers for single electron transfer (SET) oxidations. The electron transfer photochemistry of isomers like 2,3-dicyanonaphthalene has been studied using fluorescence and transient absorption spectroscopy. canada.cascilit.comcdnsciencepub.com The singlet excited state of 2,3-dicyanonaphthalene has a lifetime of 26 ns in acetonitrile (B52724) and reacts with aromatic and alkene donors with oxidation potentials less than approximately 1.8 V at rates approaching the diffusion-controlled limit. canada.cascilit.comcdnsciencepub.com

Transient absorption measurements confirm that the quenching of fluorescence leads to the efficient formation of free-radical ions. canada.cascilit.comcdnsciencepub.com The yields of these radical ions have been measured for several donors and compared to the more commonly used 1,4-dicyanonaphthalene, demonstrating the utility of dicyanonaphthalene derivatives as sensitizers in photoinduced electron transfer reactions. canada.cascilit.comcdnsciencepub.com

The general mechanism for photosensitized SET oxidation can be described as follows:

The dicyanonaphthalene molecule absorbs a photon and is promoted to an excited singlet state.

In the presence of an electron donor, an electron is transferred from the donor to the excited dicyanonaphthalene, forming a radical anion of the dicyanonaphthalene and a radical cation of the donor.

These radical ions can then undergo further reactions to yield the final oxidized products.

A related class of compounds, halogenated dicyanobenzene-based photosensitizers, also operates through a single-electron transfer (SET) mechanism induced by visible light, highlighting the importance of the dicyano-aromatic motif in this type of photochemistry. frontiersin.orgnih.gov

In photodegradation processes, dicyanonaphthalene can act as an electron acceptor or a sensitizer, facilitating the breakdown of other organic compounds. The fundamental mechanism involves the generation of highly reactive species upon light irradiation. A photocatalyst, such as a dicyanonaphthalene, can produce an electron-hole pair upon absorbing a photon. epa.gov These can then lead to the formation of oxidizing species like hydroxyl radicals (•OH) and superoxide radical anions (O₂˙⁻), which are capable of decomposing organic molecules. epa.gov

There are several proposed mechanisms for photodegradation:

Oxidation by holes in the valence band and the resulting hydroxyl radicals. epa.gov

Oxidation by both hydroxyl radicals and superoxide radical anions generated from conduction band electrons. epa.gov

Dye sensitization, where the excited sensitizer directly transfers energy or an electron to the substrate or to oxygen. epa.gov

The photodegradation of certain aromatic compounds, such as 1-nitronaphthalene, is thought to proceed through an intramolecular rearrangement mechanism involving triplet states. nih.gov While specific studies on this compound's role in photodegradation are not abundant, its established ability to act as a photosensitizer and electron acceptor suggests it can participate in similar degradation pathways for other organic pollutants. chalmers.se

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound can participate in such reactions, leveraging its electron-deficient aromatic system.

Photocatalyzed dearomative [3+2]-cycloaddition reactions can occur between electron-deficient aromatic compounds and non-stabilized azomethine ylides. researchgate.net This type of reaction allows for the rapid construction of complex three-dimensional molecular architectures from relatively simple starting materials. While the specific use of this compound in this context is not detailed in the provided search results, its electron-deficient nature makes it a plausible candidate for such transformations.

1,3-Dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocyclic rings. frontiersin.orgwikipedia.org Azomethine ylides are common 1,3-dipoles used in these reactions. researchgate.netnih.gov These reactions are known for their high degree of regio- and stereoselectivity. researchgate.net While simple benzene derivatives are generally unreactive as dipolarophiles, the reactivity of the aromatic nucleus is enhanced when it is part of a polycyclic system or is substituted with strongly electron-withdrawing groups, such as nitro groups. researchgate.net Given the electron-withdrawing nature of the two cyano groups, this compound is expected to be a reactive dipolarophile in 1,3-dipolar cycloaddition reactions.

The reaction between an azomethine ylide and a dipolarophile like this compound would proceed to form a pyrrolidine-fused naphthalene derivative. The azomethine ylides are often generated in situ from precursors such as α-amino acids or by the thermal ring-opening of aziridines. frontiersin.orgnih.gov The use of green solvents like ionic liquids and deep eutectic solvents has been explored to make these reactions more environmentally friendly. mdpi.com

Diels-Alder Type Cycloadditions in Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reactivity in these reactions is governed by the electronic properties of the participating molecules, with electron-rich dienes reacting readily with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. wikipedia.org Conversely, inverse-electron-demand Diels-Alder reactions involve the combination of an electron-poor diene with an electron-rich dienophile.

Naphthalene and its derivatives are generally reluctant participants in Diels-Alder reactions due to the stability of their aromatic system. For naphthalene to act as a diene, a significant activation energy is required to overcome the loss of aromaticity in the transition state. However, the introduction of strong electron-withdrawing or electron-donating groups can modify the electronic properties of the naphthalene ring system, potentially enabling its participation in cycloaddition reactions. For instance, nitronaphthalenes have been shown to act as dienophiles in Diels-Alder reactions under high-pressure conditions with electron-rich dienes. researchgate.net

Despite the presence of two electron-withdrawing nitrile groups in this compound, which would be expected to enhance its dienophilic character, a thorough review of scientific literature reveals a notable absence of its application in Diels-Alder type cycloadditions. While the synthesis of polycyclic aromatic compounds frequently employs the Diels-Alder strategy, there are no specific documented examples of this compound serving as either the diene or the dienophile. researchgate.netnsc.ru The inherent stability of the naphthalene core, even with the presence of cyano-substituents, appears to render it unreactive under typical Diels-Alder conditions.

Further research may be required to explore the potential of this compound in Diels-Alder reactions under more forcing conditions, such as high pressure or with highly reactive dienes or dienophiles.

Aryl Radical Generation Pathways

Aryl radicals are highly reactive intermediates that have found significant utility in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov One of the modern approaches for generating aryl radicals is through photoinduced electron transfer (PET), a process that often employs a photosensitizer. ias.ac.in Dicyanonaphthalenes, such as the 1,4- and 2,3-isomers, are known to be effective photosensitizers in these reactions. canada.cabgsu.edu Although direct studies on this compound are less common, its structural and electronic similarity to other dicyanonaphthalene isomers suggests it can participate in similar aryl radical generation pathways.

The key pathway involves the following steps:

Photoexcitation of the Sensitizer : this compound (DCN), acting as the photosensitizer (Sens), absorbs light, promoting it to an excited singlet state (¹Sens*).

Single Electron Transfer (SET) : The excited sensitizer is a potent electron acceptor. It can accept an electron from a suitable electron donor (D), which is often an aromatic molecule that will ultimately become the source of the aryl radical. This single electron transfer (SET) results in the formation of the dicyanonaphthalene radical anion (DCN•⁻) and the donor radical cation (D•⁺). canada.cascilit.com The efficiency of this process is high, leading to the effective formation of free-radical ions. canada.ca

Formation of the Aryl Radical : The donor radical cation (D•⁺) generated in the previous step is a key intermediate. Depending on the structure of the donor, this radical cation can then undergo fragmentation or deprotonation to yield an aryl radical. For example, if the donor is an arylacetic acid derivative, the radical cation can undergo decarboxylation to form an arylmethyl radical, which can be further oxidized to an aryl radical.

Subsequent Reactions : The newly formed aryl radical can then participate in a variety of synthetic transformations, such as addition to alkenes or arenes, to form new chemical bonds.

The formation and properties of the dicyanonaphthalene radical anion are crucial to this process. Transient absorption spectroscopy studies on related dicyanonaphthalenes have characterized their radical anions, which are key intermediates in the catalytic cycle. cdnsciencepub.comnih.gov For instance, the electron transfer photochemistry of 2,3-dicyanonaphthalene has been studied, and its singlet excited state has a lifetime of 26 ns in acetonitrile, reacting efficiently with various electron donors. canada.cascilit.com

The table below summarizes the key steps and intermediates in the generation of aryl radicals via photosensitization by a generic dicyanonaphthalene.

| Step | Process | Reactants | Intermediates | Products |

| 1 | Photoexcitation | This compound (DCN) + hν | ¹DCN | - |

| 2 | Single Electron Transfer (SET) | ¹DCN + Electron Donor (Ar-X) | [DCN---Ar-X]* (Exciplex) | DCN•⁻ + [Ar-X]•⁺ |

| 3 | Radical Formation | [Ar-X]•⁺ | - | Aryl Radical (Ar•) + X⁺ |

| 4 | Product Formation | Ar• + Substrate | - | Arylated Product |

| 5 | Catalyst Regeneration | DCN•⁻ | - | DCN |

This pathway highlights the potential of this compound to act as a photosensitizer for the generation of aryl radicals, a process with significant applications in modern organic synthesis.

Advanced Applications of Dicyanonaphthalene in Functional Materials and Catalysis

Organic Electronic Materials

The pursuit of novel organic materials for electronic applications has led to the exploration of various molecular architectures designed to facilitate charge transfer and transport. While naphthalene-based compounds are a cornerstone of this research, the specific contributions of the 1,3-dicyanonaphthalene isomer are nuanced and often indirect.

Donor-Acceptor Dyads and Systems for Charge Transfer Applications

Donor-acceptor (D-A) dyads are molecular systems comprising an electron-donating unit covalently linked to an electron-accepting unit. Upon photoexcitation, these systems can undergo intramolecular charge transfer, a critical process in organic photovoltaics and other optoelectronic devices. Naphthalene (B1677914) diimides (NDIs) are a prominent class of electron acceptors used in the construction of such D-A dyads. However, the synthesis of the NDI core typically proceeds from 1,4,5,8-naphthalenetetracarboxylic dianhydride. The conversion of the cyano groups in this compound to the necessary carboxylic acid or anhydride (B1165640) functionalities to form a diimide structure is not a commonly employed synthetic route. Consequently, direct applications of this compound in the synthesis of NDI-based donor-acceptor dyads are not established in the surveyed literature.

Integration into Organic Semiconductors and Naphthalene Diimides

Naphthalene diimides (NDIs) are a significant class of n-type organic semiconductors, valued for their high electron affinity, charge-carrier mobility, and stability. The electronic properties of NDIs can be tuned by introducing substituents to the naphthalene core. While the introduction of electron-withdrawing cyano groups onto the NDI core is a known strategy to enhance electron-accepting properties, the synthesis of these cyano-substituted NDIs does not typically start from dicyanonaphthalene isomers. The established synthetic pathways for NDIs involve the imidization of naphthalenetetracarboxylic dianhydrides nih.govbeilstein-journals.orgresearchgate.netrylene-wang.comresearchgate.net. Therefore, there is no direct evidence to suggest that this compound is integrated as a primary building block into organic semiconductors based on the naphthalene diimide framework.

Role in Boron Subnaphthalocyanine (BsubNc) Derivatives for Organic Photovoltaics

Boron subnaphthalocyanines (BsubNcs) are a class of aromatic macrocycles that have shown promise in organic photovoltaics due to their strong absorption in the visible spectrum. The synthesis of the BsubNc macrocycle involves a cyclotrimerization reaction of a dicyanonaphthalene precursor in the presence of a boron source. Research has demonstrated that 2,3-dicyanonaphthalene is the required precursor for the synthesis of BsubNcs. The adjacent positioning of the two cyano groups in the 2,3-isomer is crucial for the successful formation of the subnaphthalocyanine ring system. The 1,3-substitution pattern of this compound makes it geometrically unsuitable for this specific cyclotrimerization reaction to form the BsubNc macrocycle. Therefore, this compound does not serve as a precursor for Boron Subnaphthalocyanine derivatives.

Chemical Catalysis

The electronic properties of dicyanonaphthalene isomers suggest their potential utility in catalytic applications, particularly in processes involving photoinduced electron transfer.

Photoredox Catalysis and Photo-Oxidative Polymerization

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, thereby enabling a wide range of chemical transformations under mild conditions. The efficacy of a photoredox catalyst is dependent on its photophysical properties, including its absorption spectrum and excited-state redox potentials. Molecules with dicyano-substituted aromatic cores, such as dicyanobenzene derivatives, have been successfully employed as photosensitizers in photoredox catalysis nih.govnih.gov. These molecules can be excited by light to a state where they can act as potent oxidants or reductants.

While specific studies detailing the use of this compound as a photoredox catalyst are not prevalent, its structural similarity to other effective dicyano-aromatic photosensitizers suggests its potential in this field. The electron-withdrawing nature of the cyano groups can influence the energy levels of the naphthalene core, potentially enabling it to participate in photoinduced electron transfer processes relevant to photoredox catalysis and photo-oxidative polymerization. Further research into the photophysical properties of this compound is warranted to fully explore its capabilities as a photosensitizer.

Enantioselective Catalysis in Organic Synthesis

Enantioselective catalysis focuses on the synthesis of chiral molecules, where a catalyst directs a reaction to favor the formation of one enantiomer over the other. This is a critical area in modern organic synthesis, particularly for the production of pharmaceuticals. A thorough review of the scientific literature does not reveal any direct applications of this compound as a catalyst or a key ligand component in enantioselective organic synthesis nih.govnih.govresearchgate.net. The design of chiral catalysts often involves the incorporation of specific functional groups and steric features that are not inherent to the structure of this compound.

DNA-Mediated Catalysis of 1,3-Dipolar Reactions

While the direct involvement of this compound in DNA-mediated catalysis of 1,3-dipolar reactions is not described in the available research, a novel catalytic system utilizing DNA has been developed to promote such reactions between azomethine ylides and maleimides. nih.gov This system is founded on the principle of distorting the DNA double helix through the formation of platinum(II) adducts with guanine (B1146940) units. nih.gov This distortion creates specific active sites that can accommodate N-metallated azomethine ylides, which are key intermediates in 1,3-dipolar reactions. nih.gov

The proposed mechanism, supported by quantum mechanics/molecular mechanics (QM/MM) calculations, suggests a thermally allowed, concerted, but asynchronous [π4s + π2s] cycloaddition. nih.gov This process leads to the exclusive formation of racemic endo-cycloadducts. The catalytic cycle involves the coordination of an imine to a heterobimetallic Cu(II)-Pt(II) center integrated into the DNA structure, followed by deprotonation to form an N-metallated azomethine ylide. nih.gov This ylide then reacts with a dipolarophile, like a maleimide, to form the cycloadduct. nih.gov

This innovative approach to catalysis leverages the structural properties of DNA to create a unique reaction environment. The distortion induced by the platinum(II) complex is similar to that observed in the interaction of DNA with certain platinum-based chemotherapeutic drugs. nih.gov This research demonstrates the potential of using modified biomolecules to catalyze complex organic reactions in an aqueous environment, although a direct role for this compound in this specific system has not been reported. nih.gov

Photoelectrocatalysis in Organic Transformations

Currently, there is no specific information available detailing the application of this compound in photoelectrocatalysis for organic transformations. However, related dicyanoaromatic compounds, such as dicyanobenzene derivatives, have been investigated as photosensitizers. For instance, a halogenated dicyanobenzene-based photosensitizer, 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (B8136299) (3DPAFIPN), has been utilized as a donor-acceptor photocatalyst. escholarship.org This molecule exhibits thermally activated delayed fluorescence (TADF), a property that allows for longer-lived excited states, which can be beneficial for photocatalysis. escholarship.org

The mechanism of action for such photosensitizers typically involves a sequence of electron transfers initiated by visible light. In the case of 3DPAFIPN, it has been employed in the green radical synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives. escholarship.org This process is activated by a blue LED as a renewable energy source and is carried out in an environmentally benign solvent like ethanol (B145695) at room temperature. escholarship.org The photosensitizer facilitates the transfer of single electrons, initiating the desired radical reactions. escholarship.org While these findings highlight the potential of the dicyanoarene scaffold in photocatalysis, further research is needed to explore the specific photoelectrocatalytic properties and applications of this compound.

Chemosensor Development

Derivatives of naphthalene are frequently employed in the development of fluorescent chemosensors due to their favorable photophysical properties. While specific research on chemosensors derived directly from this compound is limited in the provided information, the broader class of naphthalene-based sensors offers significant insights into potential applications.

Naphthalene-based Schiff base derivatives have been synthesized and characterized as selective fluorescent probes for various metal ions. For example, a Schiff base compound derived from naphthalene has been shown to be a highly selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺) in aqueous solutions. researchgate.net The proposed mechanism for this sensing ability is often chelation-enhanced fluorescence (CHEF). The binding of the target ion to the naphthalene-based ligand restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

The selectivity of these chemosensors is a critical feature. Naphthalene-based probes have demonstrated high selectivity for Al³⁺ even in the presence of other biologically relevant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as various transition metal ions. researchgate.net The detection limits for these sensors can be very low, often in the micromolar to nanomolar range, making them suitable for trace analysis. Furthermore, these chemosensors have been successfully used for imaging Al³⁺ in biological systems, such as within cells, highlighting their practical utility. researchgate.net

Below is a table summarizing the performance of a representative naphthalene-based fluorescent chemosensor for Al³⁺.

| Feature | Performance | Reference |

| Analyte | Al³⁺ | researchgate.net |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | |

| Selectivity | High selectivity over other common cations | researchgate.net |

| Detection Limit | 1.89 x 10⁻⁸ M | researchgate.net |

| Linear Range | 5 x 10⁻⁶ to 4 x 10⁻⁵ M | researchgate.net |

| Application | Imaging of Al³⁺ in cells | researchgate.net |

Supramolecular Architectures and Self-Assembly

The self-assembly of naphthalene derivatives into well-defined supramolecular architectures is a field of significant interest, driven by the potential to create novel functional materials. The planar and aromatic nature of the naphthalene core facilitates π-π stacking interactions, which are a primary driving force for self-assembly. While specific studies on the supramolecular architectures and self-assembly of this compound are not detailed in the available information, research on other naphthalene derivatives provides a basis for understanding the potential behavior of this compound.

For instance, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into distinct nanostructures, such as nanofibers and nanotwists. The specific substitution pattern on the naphthalene ring can significantly influence the resulting morphology. In these systems, the chirality of the glucono moiety can be transferred to the supramolecular assembly, leading to materials with interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence.

The formation of these hierarchical structures is often a result of a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The orderliness of the packing of the naphthalene units can be investigated using techniques such as X-ray diffraction and infrared spectroscopy. Furthermore, these self-assembled structures can serve as scaffolds for creating more complex functional systems, such as light-harvesting systems, by incorporating dye molecules that can accept energy from the excited naphthalene units. The specific influence of the 1,3-dicyano substitution pattern on the self-assembly behavior of naphthalene remains an area for further investigation.

Concluding Remarks and Future Research Outlook

Summary of Key Research Achievements

Research into 1,3-dicyanonaphthalene and its isomers has led to significant advancements across several fields of chemistry and materials science. A key achievement is the development of reliable synthetic routes, particularly the nucleophilic substitution of 1,3-dibromonaphthalene (B1599896), which allows for the efficient production of the this compound core. researchgate.net The understanding of its chemical reactivity, including its susceptibility to further nucleophilic substitutions and its potential as a dipolarophile in cycloaddition reactions, has broadened its synthetic utility.

In the realm of materials science, the photophysical properties of the dicyanonaphthalene scaffold have been a major focus. The rigid, planar aromatic structure imparts high quantum yields and photostability, making these compounds excellent candidates for fluorescent materials. nih.gov The electron-withdrawing nature of the two cyano groups has been effectively harnessed in the field of organic electronics. Naphthalene (B1677914) derivatives are recognized as valuable components for organic electronic devices, and the dicyano substitution pattern is crucial for creating electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). gatech.edumdpi.com

Furthermore, the intrinsic fluorescence of the naphthalene core has been exploited in the design of chemical sensors. nih.gov Derivatives have been developed as "off-on" fluorescent probes for the selective detection of various metal ions, demonstrating the platform's versatility in analytical chemistry. nih.govnih.gov The coordination chemistry of dicyanonaphthalenes is also an area of achievement, with the cyano groups acting as effective ligands for metal ions, leading to the formation of novel metal complexes and supramolecular assemblies with interesting structural and electronic properties. nih.gov

Emerging Research Frontiers for this compound Chemistry

The future of this compound chemistry is poised for exciting developments. One of the most promising emerging frontiers is its application in the development of advanced emissive materials, particularly for Thermally Activated Delayed Fluorescence (TADF) in next-generation OLEDs. nih.gov By strategically functionalizing the this compound core with donor groups, it may be possible to design molecules with a small singlet-triplet energy gap, enabling efficient harvesting of triplet excitons and leading to highly efficient OLEDs.

Another burgeoning research area is the development of multifunctional materials. This involves creating single molecules based on the this compound framework that exhibit a combination of useful properties, such as simultaneous electronic conductivity and sensing capabilities or unique photophysical and liquid crystalline properties. The synthesis of novel, complex derivatives for organic electronics remains a key frontier, aiming to fine-tune properties like charge carrier mobility and energy levels for optimized device performance. gatech.edumdpi.com

The use of this compound as a building block in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs) is another promising direction. The rigid structure and the coordinating ability of the cyano groups make it an ideal component for creating materials with high surface areas and tailored pore environments for applications in gas storage, separation, and catalysis. Furthermore, its application in bioimaging is an area with significant growth potential, where its fluorescent properties can be utilized to develop probes for monitoring biological processes in real-time. rsc.org

Challenges and Opportunities in Dicyanonaphthalene-Based Functional Materials

While the potential of this compound is vast, several challenges must be addressed to realize its full potential. A primary challenge is often the poor solubility of the planar, rigid molecule and its derivatives in common organic solvents. This can complicate synthesis, purification, and processing for device fabrication. Future research will need to focus on synthetic strategies that introduce solubilizing groups without compromising the desired electronic and photophysical properties.

Despite these challenges, the opportunities are substantial. The versatility of the this compound scaffold allows for a wide range of chemical modifications, providing a rich platform for fundamental research and the development of novel functional materials. There is a significant opportunity to create a diverse library of derivatives with tailored properties for specific applications, from full-color displays and efficient lighting to sensitive chemical sensors and advanced catalytic systems. The continued exploration of this compound and its derivatives holds great promise for innovation in materials science and technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.